molecular formula C14H16ClN3O B11434788 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B11434788
M. Wt: 277.75 g/mol
InChI Key: ZUFSDFSKQNAXID-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring attached to an oxadiazole ring, which is further substituted with a chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. For example, the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the oxadiazole intermediate can be reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, such as reflux or room temperature.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Materials Science:

    Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of various enzymes, receptors, and signaling pathways. It can serve as a probe or ligand in biochemical assays and experiments.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the function of receptors by acting as an agonist or antagonist. The exact pathways and targets involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be compared with other similar compounds, such as:

    1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: This compound has a methyl group instead of a chlorine atom on the phenyl ring. The presence of the methyl group can influence the compound’s chemical reactivity and biological activity.

    1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring. The fluorine atom can affect the compound’s electronic properties and interactions with biological targets.

    1-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: This compound has a nitro group instead of a chlorine atom on the phenyl ring. The nitro group can significantly alter the compound’s chemical behavior and biological effects.

The uniqueness of this compound lies in the presence of the chlorine atom, which can enhance its lipophilicity, stability, and interactions with specific molecular targets. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H16ClN3O/c15-12-6-4-11(5-7-12)14-16-13(19-17-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2

InChI Key

ZUFSDFSKQNAXID-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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